tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Description
This compound is a boronic ester-functionalized 1,2,3,6-tetrahydropyridine derivative, characterized by a tert-butyl carbamate group at position 1, an ethyl substituent at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at position 3. Its molecular formula is C₁₈H₃₁BNO₄ (calculated molecular weight: 336.26 g/mol), distinguishing it from simpler analogs by the ethyl group and the partially unsaturated pyridine ring. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical synthesis .
Properties
Molecular Formula |
C18H32BNO4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-9-13-12-20(15(21)22-16(2,3)4)11-10-14(13)19-23-17(5,6)18(7,8)24-19/h10,13H,9,11-12H2,1-8H3 |
InChI Key |
MGGRTXURQXWIKR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2CC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The most prevalent approach involves palladium-catalyzed cross-coupling reactions, leveraging the Suzuki-Miyaura protocol. A representative method utilizes tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as a key intermediate. In one procedure, this intermediate undergoes coupling with methyl 4-bromobenzoate under microwave conditions (80°C, 16 hours) in the presence of PdCl₂(dppf)₂·CH₂Cl₂ and potassium acetate, achieving a 99% yield after purification.
Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with the boronate ester, and reductive elimination to form the carbon-carbon bond. The tert-butyl group enhances steric protection of the pyridine ring, minimizing side reactions.
Boronation of Triflate Intermediates
An alternative route involves the boronation of trifluoromethanesulfonyl (triflate) precursors. For example, tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate reacts with bis(pinacolato)diboron in the presence of PdCl₂(dppf)₂ and potassium acetate in dioxane at 80°C for 16 hours. This method yields the target compound at 41% after column chromatography.
Key Considerations :
Suzuki Coupling with Aryl Halides
A high-yielding variant employs Suzuki coupling between tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate and aryl bromides. For instance, reaction with 1-[4-(4-amino-3-bromophenyl)piperidin-1-yl]ethanone in toluene/ethanol (2:1) at 80°C for 4.5 hours, catalyzed by Pd(PPh₃)₄ , achieves a 93% yield.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes rate |
| Solvent Ratio | Toluene:EtOH (2:1) | Enhances solubility |
| Catalyst | Pd(PPh₃)₄ | Reduces side products |
Catalytic Systems and Ligand Effects
Phosphine Ligands in Palladium Catalysis
The choice of phosphine ligands significantly influences reaction efficiency. 1,1′-Bis(diphenylphosphino)ferrocene (dppf) ligands stabilize palladium(0) intermediates, enabling faster transmetallation. In contrast, triphenylphosphine (PPh₃) ligands offer cost advantages but require higher temperatures (85°C vs. 80°C).
Comparative Analysis :
| Ligand | Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|
| dppf | PdCl₂(dppf)₂ | 99 | 16 h |
| PPh₃ | Pd(PPh₃)₄ | 93 | 4.5 h |
Solvent and Base Optimization
Polar aprotic solvents (e.g., DMF, dioxane) are preferred for their ability to dissolve boronate esters and stabilize ionic intermediates. Potassium acetate acts as a mild base, preventing decomposition of acid-sensitive tert-butyl groups.
Purification and Characterization
Chromatographic Techniques
Purification typically involves silica gel chromatography with gradient elution (hexane/ethyl acetate). For example, elution with 20–40% ethyl acetate in hexane isolates the product with >95% purity.
Spectroscopic Confirmation
-
¹H NMR : Peaks at δ 1.38 (tert-butyl), 3.28–3.41 (methylene protons), and 6.55 (vinyl proton) confirm the structure.
-
MS (ESI) : Molecular ion [M+Na]⁺ at m/z 422.2 aligns with the theoretical mass.
Challenges and Scalability
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the boronate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Products may include boronic acids and alcohol derivatives.
Reduction: Piperidine derivatives are common products.
Substitution: Substituted pyridine or boronate ester derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
This compound exhibits promising pharmacological properties that can be leveraged in drug development. The presence of the pyridine ring is known to enhance bioactivity and can be utilized in the synthesis of novel pharmaceuticals targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyridine compounds can exhibit anticancer properties. For instance, studies have shown that modifications to the pyridine structure can improve selectivity towards cancer cells while minimizing toxicity to normal cells. The incorporation of the dioxaborolane moiety may further enhance the compound's efficacy through improved metabolic stability or targeted delivery mechanisms .
Organic Synthesis
Building Block for Complex Molecules
Tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate serves as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical transformations such as cross-coupling reactions and nucleophilic substitutions.
Table: Synthetic Applications
| Reaction Type | Description | Example Use Case |
|---|---|---|
| Cross-Coupling Reactions | Utilized in the formation of carbon-carbon bonds | Synthesis of complex organic frameworks |
| Nucleophilic Substitutions | Reacts with electrophiles to introduce new groups | Modification of drug candidates |
| Functionalization | Enables the introduction of diverse functional groups | Development of new materials or catalysts |
Materials Science
Polymer Chemistry
The compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The dioxaborolane unit is particularly useful in creating boron-containing polymers which have applications in electronics and photonics.
Case Study: Boron-Doped Polymers
Boron-doped polymers have shown improved conductivity and thermal properties. Research indicates that incorporating this compound into polymer systems can lead to materials with enhanced performance in electronic applications .
Environmental Applications
Catalysis
The compound may also find applications in catalysis due to its ability to stabilize transition states during chemical reactions. Its boron content can facilitate various catalytic processes including those involved in organic transformations.
Case Study: Green Chemistry
In green chemistry initiatives, the use of boron compounds has been promoted for their ability to reduce waste and improve reaction efficiencies. Tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yil)-3,6-dihydro-2H-pyridine-1-carboxylate could potentially serve as a catalyst in sustainable chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 286961-14-6)
tert-Butyl 3,3-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 1228962-22-8)
tert-Butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate
Suzuki-Miyaura Cross-Coupling
- The target compound’s boronic ester reacts with aryl halides under palladium catalysis (e.g., Pd(dppf)Cl₂) to form biaryl structures. Its ethyl group introduces moderate steric effects, balancing reactivity and selectivity .
- Comparison :
- Pyrazole Analogs (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate): Pyrazole’s electron-deficient aromatic system accelerates coupling but reduces regioselectivity compared to dihydropyridine .
- Piperidine Derivatives (e.g., CAS 1310383-45-9): Saturated rings exhibit slower coupling kinetics due to reduced conjugation with the boronic ester .
Physicochemical Properties
Biological Activity
The compound tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (CAS Number: 1194488-90-8) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula for this compound is . Its structure features a pyridine ring substituted with a tert-butyl group and a dioxaborolane moiety, which is significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 381.28 g/mol |
| Purity | 97% |
| Storage Conditions | Inert atmosphere at 2-8°C |
Research indicates that the compound may exhibit antitumor and anti-inflammatory properties. The dioxaborolane group is known to enhance the compound's reactivity and interaction with biological targets. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.
Case Studies and Research Findings
- Antitumor Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Toxicity and Safety Profile
Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully elucidate its safety profile.
Q & A
Q. How can researchers optimize the synthesis of this compound for high purity and yield?
- Methodological Answer: Synthesis typically involves multi-step reactions, including protection of the pyridine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by boronate ester formation. Key steps include:
- Use of anhydrous solvents (e.g., THF or dichloromethane) to minimize hydrolysis of the boronate ester .
- Catalysts such as palladium complexes or copper salts to enhance coupling efficiency .
- Temperature control (e.g., 70°C for Suzuki-Miyaura coupling) to balance reaction rate and side-product formation .
- Purification via reverse-phase chromatography (acetonitrile/water gradients) to isolate the product from unreacted boronic acid precursors .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and boronate ester (δ ~1.3 ppm for tetramethyl groups) .
- Mass Spectrometry (HRMS): Validates molecular weight (theoretical: 309.21 g/mol) and detects impurities .
- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch from Boc) and ~1350 cm⁻¹ (B-O vibrations) confirm functional groups .
Q. What are common applications of this compound in academic research?
- Methodological Answer: Primarily used in Suzuki-Miyaura cross-coupling to synthesize complex heterocycles for drug discovery. For example:
- Coupling with aryl halides to generate biaryl structures .
- Integration into spirocyclic or polycyclic frameworks via tandem reactions .
- Stability in aqueous/organic biphasic systems makes it suitable for catalysis studies .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during cross-coupling reactions with this boronate ester?
- Methodological Answer: Regioselectivity issues arise from competing reactions at the pyridine nitrogen or boronate ester. Mitigation strategies include:
- Protection/Deprotection: Temporarily blocking reactive sites (e.g., using Boc groups) to direct coupling to the boronate .
- Catalyst Screening: Testing Pd(PPh₃)₄ vs. PdCl₂(dppf) to favor specific sites .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance electrophilic aromatic substitution at the boronate .
Q. What factors influence the stability of this compound under varying storage or reaction conditions?
- Methodological Answer: Stability is affected by:
- Moisture: Hydrolysis of the boronate ester occurs in aqueous environments. Store under inert gas (N₂/Ar) with molecular sieves .
- Temperature: Degrades above 100°C; reactions should be conducted below 70°C .
- Light Sensitivity: Amber glassware prevents UV-induced decomposition of the Boc group .
- Validation: Periodic NMR and TLC checks during long-term storage .
Q. How can contradictory data on cross-coupling efficiency be resolved?
- Methodological Answer: Discrepancies in reported yields (e.g., 50–90%) may stem from:
- Purity of Starting Materials: Impurities in the boronate ester (e.g., free boronic acid) reduce coupling efficiency. Pre-purify via column chromatography .
- Catalyst Loading: Optimize Pd catalyst (0.5–5 mol%) and ligand ratios .
- Reaction Monitoring: Use LC-MS to track intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
